molecular formula C15H20N2O4 B2623379 7-methoxy-5-oxo-N-[(oxolan-2-yl)methyl]-1,2,3,5-tetrahydroindolizine-8-carboxamide CAS No. 2034375-19-2

7-methoxy-5-oxo-N-[(oxolan-2-yl)methyl]-1,2,3,5-tetrahydroindolizine-8-carboxamide

Cat. No.: B2623379
CAS No.: 2034375-19-2
M. Wt: 292.335
InChI Key: JMXKQOMKCWDMFD-UHFFFAOYSA-N
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Description

7-Methoxy-5-oxo-N-[(oxolan-2-yl)methyl]-1,2,3,5-tetrahydroindolizine-8-carboxamide is a synthetic heterocyclic compound offered for research and development purposes. This molecule features a tetrahydroindolizine core, a structural motif of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The structure is further functionalized with a methoxy group and a carboxamide linkage to a tetrahydrofuran (oxolane) moiety. Such hybrid structures are valuable for probing structure-activity relationships, particularly in the discovery of new enzyme inhibitors and receptor modulators. The methoxy-indole carboxylic acid subunit, for instance, is a known framework in investigational compounds, such as those studied for their potential to inhibit gluconeogenesis . Furthermore, the incorporation of saturated oxygen-containing rings like oxolane is a common strategy in drug design to fine-tune physicochemical properties, such as improving aqueous solubility and metabolic stability, as observed with the oxetane motif in preclinical drug candidates . This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary experiments and handling in accordance with their institution's safety protocols.

Properties

IUPAC Name

7-methoxy-5-oxo-N-(oxolan-2-ylmethyl)-2,3-dihydro-1H-indolizine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-20-12-8-13(18)17-6-2-5-11(17)14(12)15(19)16-9-10-4-3-7-21-10/h8,10H,2-7,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXKQOMKCWDMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N2CCCC2=C1C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-5-oxo-N-[(oxolan-2-yl)methyl]-1,2,3,5-tetrahydroindolizine-8-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indolizine Core: The indolizine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a pyrrole derivative.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.

    Attachment of the Oxolan-2-yl Methyl Group: This step involves the alkylation of the indolizine core with an oxolan-2-yl methyl halide under basic conditions.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-5-oxo-N-[(oxolan-2-yl)methyl]-1,2,3,5-tetrahydroindolizine-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional oxo groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert oxo groups to hydroxyl groups.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of additional oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted indolizine derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent.

Case Study: Anticancer Activity against MCF-7 Cell Line

  • Methodology : The compound was tested using the MTT assay on the MCF-7 breast cancer cell line, which is a standard model for evaluating anticancer drugs.
  • Findings : Results indicated that the compound exhibited strong cytotoxic effects compared to standard treatments like Doxorubicin. Specifically, compounds derived from similar structures demonstrated significant inhibition of cell proliferation at varying concentrations, suggesting that modifications to the indolizine core can enhance anticancer potency .

Antimicrobial Applications

The antimicrobial properties of 7-methoxy-5-oxo-N-[(oxolan-2-yl)methyl]-1,2,3,5-tetrahydroindolizine-8-carboxamide have also been investigated.

Case Study: Antimicrobial Activity Evaluation

  • Methodology : In vitro tests were conducted against a range of bacteria and fungi using the Diameter of Inhibition Zone (DIZ) assay.
  • Results : Compounds related to this structure showed notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be low, indicating high efficacy .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. Variations in substituents on the indolizine scaffold can lead to enhanced therapeutic profiles. For instance:

  • Substituent Modifications : Altering the oxolan moiety or introducing different functional groups can significantly impact both anticancer and antimicrobial activities.
Compound ModificationAnticancer ActivityAntimicrobial Activity
Oxolan substitutionIncreased potencyEnhanced spectrum
Methoxy group positionVariable effectsReduced toxicity

Mechanism of Action

The mechanism of action of 7-methoxy-5-oxo-N-[(oxolan-2-yl)methyl]-1,2,3,5-tetrahydroindolizine-8-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table highlights structural differences and their implications:

Compound Name (CAS or Key Identifier) R7 Substituent R8 Substituent Molecular Weight Key Structural/Functional Features
Target Compound OMe N-(oxolan-2-yl)methyl carboxamide ~300 (estimated) Enhanced lipophilicity (OMe), H-bonding via oxolan and carboxamide
7-Hydroxy-5-oxo-...carboxylate (CAS 37704-45-3) OH COOCH3 209.20 Higher acidity (OH), lower lipophilicity, ester group
7-Chloro-5-oxo-...carboxylic acid (CAS 1150098-39-7) Cl COOH 213.62 Electronegative Cl, potential reactivity (e.g., nucleophilic substitution)
Ethyl 7-hydroxy-5-oxo-...carboxylate (CAS 72130-68-8) OH COOCH2CH3 237.23 Increased ester chain length, moderate lipophilicity
Methyl 7-chloro-5-oxo-...carboxylate (CAS 1150098-21-7) Cl COOCH3 227.64 Combines Cl's electronegativity with ester stability
Key Observations:
  • Methoxy vs. Hydroxyl/Chloro: The OMe group in the target compound reduces acidity compared to OH analogs (pKa ~10 vs. ~8 for phenolic OH) and increases lipophilicity (logP +0.5–1.0) .
  • Carboxamide vs. Ester/Carboxylic Acid: The carboxamide group (target compound) offers hydrogen-bonding capacity (donor and acceptor) superior to esters, which may improve target affinity in drug design .

Physicochemical Properties

  • Solubility : The oxolan moiety and carboxamide likely improve aqueous solubility compared to ester derivatives (e.g., CAS 37704-45-3) .
  • Melting Point : Methoxy and carboxamide groups may elevate melting points relative to chloro or ester analogs due to stronger intermolecular interactions .
  • LogP : Estimated logP for the target compound is ~1.5–2.0, higher than hydroxyl analogs (logP ~0.5–1.0) but lower than chloro derivatives (logP ~2.5–3.0) .

Biological Activity

7-Methoxy-5-oxo-N-[(oxolan-2-yl)methyl]-1,2,3,5-tetrahydroindolizine-8-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of various precursors. The synthesis typically includes the formation of the indolizine core followed by functionalization at the oxo and methoxy positions. Specific methodologies can vary, but a common route involves the use of oxolane derivatives to introduce the oxolan moiety.

Research indicates that 7-methoxy-5-oxo-N-[(oxolan-2-yl)methyl]-1,2,3,5-tetrahydroindolizine-8-carboxamide may exhibit multiple biological activities. The presence of the methoxy and oxo groups is believed to enhance its interaction with various biological targets.

  • Anticancer Activity : Preliminary studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. For instance, in vitro assays against leukemia cells demonstrated that it may possess cytotoxic properties, although specific IC50 values need further elucidation to confirm potency.
  • Neuroprotective Effects : Some studies suggest that compounds with similar structural features have neuroprotective properties, potentially by scavenging reactive oxygen species (ROS) and preventing neuronal apoptosis. This aspect is particularly relevant in models of neurodegenerative diseases.
  • Antimicrobial Properties : There is emerging evidence that indolizine derivatives display antimicrobial activity. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies

  • Cell Line Studies : In a study examining various indolizine derivatives, including 7-methoxy-5-oxo-N-[(oxolan-2-yl)methyl]-1,2,3,5-tetrahydroindolizine-8-carboxamide, researchers reported varying degrees of cytotoxicity against different cancer cell lines. The compound was found to be less effective than other analogues but showed promising results against specific targets.
  • In Vivo Studies : Animal models have been utilized to assess the efficacy and safety profile of this compound. Results indicated potential therapeutic effects in reducing tumor size but highlighted the need for further investigation into side effects and long-term outcomes.

Data Table

Biological ActivityObserved EffectReference
AnticancerInhibition of leukemia cell proliferation
NeuroprotectionReduction in neuronal apoptosis in oxidative stress models
AntimicrobialActivity against certain bacterial strains

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